molecular formula C21H26N2O2S B12787861 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine CAS No. 141992-60-1

2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine

Cat. No.: B12787861
CAS No.: 141992-60-1
M. Wt: 370.5 g/mol
InChI Key: JZXAAMBURSYXLD-UHFFFAOYSA-N
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Description

2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, substituted with methoxy groups and a thioether linkage to a diethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine typically involves multiple steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzaldehyde and aniline derivatives, under acidic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the methoxylated acridine with a thiol compound, such as ethanethiol, under basic conditions.

    Attachment of the Diethylaminoethyl Side Chain: The final step involves the reaction of the thioether intermediate with diethylamine in the presence of a suitable base, such as sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial production of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acridine core or the thioether linkage, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced acridine derivatives and thioether-reduced products.

    Substitution: Functionalized acridine derivatives with various substituents.

Scientific Research Applications

2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine core’s photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant coloration.

Mechanism of Action

The mechanism of action of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine involves its interaction with biological macromolecules, such as DNA and proteins. The acridine core can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known fluorescent dye used in biological staining.

    Proflavine: An acridine derivative with antimicrobial properties.

    Amsacrine: An anticancer agent that intercalates into DNA.

Uniqueness

2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethyl-ethanamine stands out due to its unique combination of methoxy and thioether substituents, which confer distinct chemical and biological properties

Properties

CAS No.

141992-60-1

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-(1,4-dimethoxyacridin-9-yl)sulfanyl-N,N-diethylethanamine

InChI

InChI=1S/C21H26N2O2S/c1-5-23(6-2)13-14-26-21-15-9-7-8-10-16(15)22-20-18(25-4)12-11-17(24-3)19(20)21/h7-12H,5-6,13-14H2,1-4H3

InChI Key

JZXAAMBURSYXLD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)OC

Origin of Product

United States

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